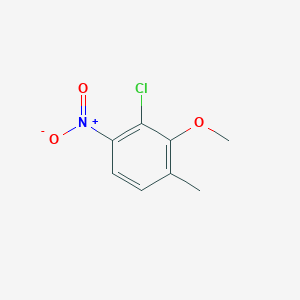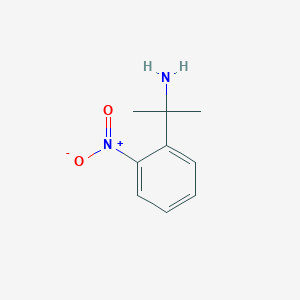
2,2-二氟-3,4-二氢-2H-1,4-苯并噁嗪
描述
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 . The compound is typically stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is 1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a powder that is stored at temperatures below -10°C . Its molecular weight is 171.14 . No additional physical or chemical properties are mentioned in the search results.科学研究应用
材料科学应用
苯并噁嗪化合物,包括2,2-二氟-3,4-二氢-2H-1,4-苯并噁嗪衍生物,已被广泛研究,用于开发新型材料。这些化合物以其在制备聚苯并噁嗪(一类高性能热固性树脂)中的作用而闻名。聚苯并噁嗪表现出优异的性能,如高热稳定性、低吸水性和良好的机械强度,使其适用于航空航天、电子和涂料行业。苯并噁嗪单体的热聚合形成聚苯并噁嗪一直是研究的课题,以了解固化过程并改善材料性能(Gârea等,2007)。
环境和绿色化学
苯并噁嗪化合物的合成,包括环境友好的合成2-取代3,4-二氢-2H-1,4-苯并噁嗪,突显了绿色化学原则在高附加值化合物的化学合成中的重要性。这些方法强调通过使用较少有害化学品和溶剂、减少废物的高效过程以及节能反应来减少环境影响。开发这种环保合成路线对于可持续的工业实践至关重要(Albanese et al., 2003)。
农业应用
苯并噁嗪酮的生物活性和生态角色,与苯并噁嗪密切相关,已被研究用于农业潜在应用。这些化合物表现出植物毒性、抗菌、抗真菌和杀虫性能,可以利用这些性质开发天然除草剂和杀虫剂。探索苯并噁嗪酮及其衍生物作为天然除草剂模型的领先地位具有重要意义,旨在为作物保护和土壤健康管理提供更环保的解决方案(Macias et al., 2009)。
安全和危害
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
The primary target of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the large subunit of the Herpes Simplex Virus Type 1 (HSV-1) terminase complex . This complex plays a crucial role in the replication of HSV-1, a virus that affects more than 90% of the global population .
Mode of Action
The compound interacts with the large subunit of the HSV-1 terminase complex, inhibiting the reproduction of HSV-1 in vitro . This interaction disrupts the virus’s ability to replicate, thereby reducing the severity of the infection.
Biochemical Pathways
It is known that the compound interferes with the replication process of hsv-1, which likely involves the disruption of viral dna synthesis .
Pharmacokinetics
The compound’s effectiveness against hsv-1, including acyclovir-resistant strains, suggests that it has sufficient bioavailability to exert its antiviral effects .
Result of Action
The primary result of the compound’s action is the inhibition of HSV-1 reproduction. This leads to a decrease in the severity of the infection and potentially prevents the development of acyclovir-resistant strains of the virus .
生化分析
Biochemical Properties
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing cellular resilience to stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine is critical for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine can determine its interactions with other biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2,2-difluoro-3,4-dihydro-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)5-11-6-3-1-2-4-7(6)12-8/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKEGBIEMCGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)






![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)




![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1429887.png)
![2-Chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429888.png)
